2-Amino-5-nitrobenzenethiol
Overview
Description
2-Amino-5-nitrobenzenethiol is a compound that is not directly synthesized or characterized in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar molecules. The amino and nitro substituents are known to have significant effects on the electronic system of benzene rings, influencing the directionality of electrophilic substitution reactions .
Synthesis Analysis
The synthesis of related compounds, such as 4-aminobenzenethiol, involves nucleophilic substitution and reduction reactions starting from p-nitrochlorobenzene . Another related compound, 2-amino-5-methyl-3-nitrobenzenethiol, is prepared through alkaline hydrolysis of a benzothiazole derivative, followed by condensation with halonitrobenzenes . These methods suggest that the synthesis of 2-amino-5-nitrobenzenethiol could potentially be achieved through similar nucleophilic substitution and reduction strategies.
Molecular Structure Analysis
The molecular structure of 5-amino-2-nitrobenzoic acid, a compound with a similar substitution pattern to 2-amino-5-nitrobenzenethiol, has been determined by X-ray diffraction. It crystallizes in the monoclinic P21/c space group, and its molecules form dimers through intermolecular hydrogen bonds . This information can be indicative of the potential molecular interactions and crystalline structure that 2-amino-5-nitrobenzenethiol might exhibit.
Chemical Reactions Analysis
The amino and nitro groups on a benzene ring can direct electrophilic aromatic substitution. The amino group activates the ortho and para positions, while the nitro group deactivates these positions . The reactivity of 2-amino-5-nitrobenzenethiol would likely be influenced by these substituent effects, favoring reactions at specific positions on the benzene ring.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as 4-aminobenzenethiol, include a white powder appearance and a melting point range of 39.1°C to 40.9°C . The chemical properties of nitro and amino substituted benzene derivatives are characterized by their reactivity in electrophilic substitution and their ability to form various heterocyclic compounds . The IR spectra of 2-aminobenzoxazole derivatives indicate that these compounds exist in different forms depending on their state (solid or solution) . These insights can be extrapolated to predict the physical and chemical properties of 2-amino-5-nitrobenzenethiol.
Scientific Research Applications
Plasmon-Driven Selective Reduction Reactions
- Application: 2-Amino-5-nitrobenzenethiol (2A-5-NBT) is used in plasmon-driven selective reduction reactions. Researchers found that 2A-5-NBT can be selectively reduced to 3,3'-dimercapto-4,4'-diaminoazobenzene in aqueous environments using surface-enhanced Raman scattering spectroscopy. This process is significant for synthesizing aromatic azobenzene derivatives, which have wide applications in industries like dyes, food additives, and drugs (Ding, Chen, Li, & Sun, 2015).
Synthesis of Phenothiazines
- Application: 2-Amino-5-nitrobenzenethiol is involved in the synthesis of phenothiazines, a class of organic compounds with notable pharmacological activities. Through a process known as Smiles rearrangement, it's used to produce various phenothiazine derivatives, which are explored for their potential medicinal properties, including anticancer activities (Al-Abdalla, Jain, & Gupta, 1995).
Photoreduction on Silver Nanoparticles
- Application: The compound has been used in studies demonstrating selective photoreduction of nitroaromatic compounds on silver nanoparticles. This research has implications in environmental science and nanotechnology, showing that irradiating nitroaromatic compounds like 2,4-dinitrobenzenethiol with visible light can convert them into 2-amino derivatives (Xia et al., 2012).
Biodegradation Studies
- Application: 2-Amino-5-nitrobenzenethiol is relevant in biodegradation research. For example, studies on bacterial strains capable of degrading nitrobenzene derivatives show the transformation of these compounds into amino derivatives, revealing pathways for environmental bioremediation (Katsivela, Wray, Pieper, & Wittich, 1999).
Catalytic Coupling Reaction Mechanisms
- Application: The compound is also central to studies on catalytic coupling reactions. Research using density functional theory examined the transformation of 4-nitrobenzenethiol to 4,4'-dimercaptoazobenzene on silver clusters. This has implications for understanding catalytic processes at the molecular level (Chen et al., 2017).
Molecular Electronic Devices
- Application: A molecule containing a nitroamine redox center, closely related to 2-amino-5-nitrobenzenethiol, was used in a molecular electronic device. This research highlights the potential of such compounds in developing advanced electronic materials with high on-off ratios and negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).
properties
IUPAC Name |
2-amino-5-nitrobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSRXSZJCJVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450796 | |
Record name | 2-Amino-5-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzenethiol | |
CAS RN |
23451-98-1 | |
Record name | 2-Amino-5-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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